N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Overview
Description
N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide is 315.06776246 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Polycyclic Heterocycles
Researchers have focused on the synthesis of new thiazolo[3,2-a]pyridines and related heterocyclic systems due to their potential antifungal properties. For example, new 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines were prepared and subjected to cyclization, yielding polycyclic heterocycles containing condensed pyrimidine and triazine rings. These compounds underwent antifungal testing, highlighting their relevance in developing new antifungal agents (al-Thebeiti, 2000).
Antimicrobial Activity
Some derivatives, such as N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, have been synthesized and shown to exhibit antimicrobial activity. This demonstrates the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Gein et al., 2015).
Exploration of Biological Properties
The preparation of compounds related to the queried chemical structure has led to investigations into their medicinal properties, including use in allergy medication and anti-microbial studies. For instance, the preparation and study of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a) pyrimidine have shed light on various medicinal properties, elucidated using NMR, 13C, and IR spectroscopy (Moradivalikboni et al., 2014).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13(16-7-9-3-2-6-21-9)10-8-17-15-18(14(10)20)11-4-1-5-12(11)22-15/h2-3,6,8H,1,4-5,7H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEREZXTZSEAQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=C(C(=O)N23)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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